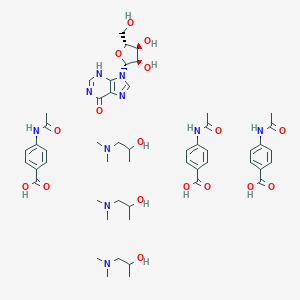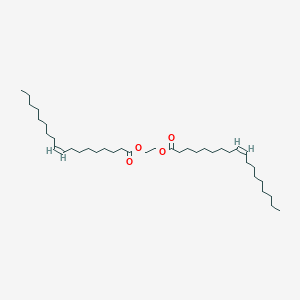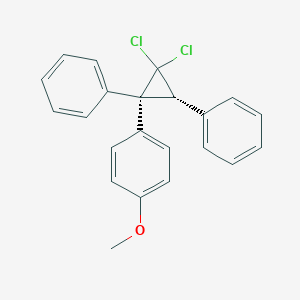
1,3,7-Trichloronaphthalene
Vue d'ensemble
Description
1,3,7-Trichloronaphthalene is a polychlorinated naphthalene (PCN) with chlorine atoms substituted at the 1, 3, and 7 positions of the naphthalene ring. While the provided papers do not directly discuss 1,3,7-trichloronaphthalene, they do provide insights into the chemistry of polychlorinated naphthalenes, which can be extrapolated to understand the properties and behavior of 1,3,7-trichloronaphthalene.
Synthesis Analysis
The synthesis of polychlorinated naphthalenes, including 1,3,7-trichloronaphthalene, typically involves the chlorination of naphthalene or its derivatives. For example, the chlorination of 1,5-dichloronaphthalene does not yield significant amounts of trichloronaphthalene, but rather leads to tetrachloride products due to intramolecular non-bonding repulsions . Improved synthesis methods for various polychloronaphthalenes have been reported, which could potentially be applied to synthesize 1,3,7-trichloronaphthalene [
Applications De Recherche Scientifique
Tissue Distribution and Elimination
- Tissue Distribution in Rats : A study investigated the disposition of chlorinated naphthalenes, including 1,3,7-trichloronaphthalene, in rats. It was found that these compounds have a slow turnover rate in the body and may accumulate, especially with repeated exposure (Kilanowicz, Galoch, & Sapota, 2004).
Environmental Impact and Degradation
- Degradation and Environmental Impact : Research on the degradation of octachloronaphthalene, closely related to 1,3,7-trichloronaphthalene, reveals insights into its environmental impact. The study explored the degradation process over Fe3O4 micro/nanomaterial and its hydrodechlorination and oxidation pathways (Su et al., 2014).
Computational Analysis
- Computational Characterization : A comprehensive computational approach named "Combinatorial × Computational × Cheminformatics (C3)" was applied to characterize congeneric libraries of organic pollutants, including 1,3,7-trichloronaphthalene. This method helps in modeling large congeneric libraries for environmental toxicity studies (Haranczyk et al., 2012).
Synthesis and Chemical Properties
- Synthetic Methods and Chemical Properties : A study developed a new method for synthesizing 1,3,7-triazapyrenes, which involves 1,3,7-trichloronaphthalene. This highlights its role in synthetic organic chemistry (Aksenov et al., 2008).
Propriétés
IUPAC Name |
1,3,7-trichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEUGIGSIREATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204263 | |
| Record name | 1,3,7-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trichloronaphthalene | |
CAS RN |
55720-37-1 | |
| Record name | Naphthalene, 1,3,7-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)





